The synthesis of Apogossypol derivative 8r involves several key steps that modify the core structure of Apogossypol. The synthesis typically begins with the preparation of 5, 5' substituted Apogossypol derivatives through a series of chemical reactions:
The specific conditions for these reactions, including temperature, solvent choice, and reaction times, are carefully controlled to optimize yields and purities.
The molecular structure of Apogossypol derivative 8r can be characterized by its unique arrangement of atoms and functional groups. It retains the core structure of Apogossypol but includes specific substitutions that enhance its biological activity:
The structural formula can be represented as follows:
Apogossypol derivative 8r undergoes several important chemical reactions that contribute to its functionality:
The mechanism of action for Apogossypol derivative 8r primarily involves its role as an antagonist of anti-apoptotic proteins in the Bcl-2 family:
Studies utilizing isothermal titration calorimetry have provided insights into the binding affinities and thermodynamic parameters associated with these interactions .
The physical and chemical properties of Apogossypol derivative 8r include:
Spectroscopic techniques such as nuclear magnetic resonance have been utilized for structural elucidation and confirmation of purity .
Apogossypol derivative 8r has significant potential applications in cancer therapy:
The development of Apogossypol derivative 8r emerged from structure-guided efforts to inhibit anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins (Bcl-2, Bcl-XL, Mcl-1, and Bfl-1), which are overexpressed in numerous cancers and confer resistance to apoptosis. Computational docking studies revealed that the hydrophobic crevice within these proteins—which normally accommodates the BH3 domain of pro-apoptotic partners like Bax and Bak—could be targeted by small-molecule BH3 mimetics [1] [3]. Molecular modeling of Apogossypol (compound 2) bound to Bcl-2 demonstrated that its isopropyl groups at the 5,5′ positions partially occupied hydrophobic pockets P1 and P2 but left room for optimization [1]. Derivative 8r was engineered to extend into these pockets via 5,5′-bis(2-phenylpropyl)amide substitutions, enhancing hydrophobic contacts and hydrogen bonding with residues Arg143, Tyr105, Trp141, and Tyr199 of Bcl-2 [1] [4]. This design yielded a pan-Bcl-2 inhibitor with low-nanomolar binding affinity across multiple family members [1].
Table 1: Binding Affinity of Compound 8r Against Bcl-2 Family Proteins
| Target Protein | Assay Type | IC₅₀/EC₅₀ (μM) |
|---|---|---|
| Bcl-XL | Fluorescence Polarization | 0.76 |
| Bcl-2 | Fluorescence Polarization | 0.32 |
| Mcl-1 | Fluorescence Polarization | 0.28 |
| Bfl-1 | Fluorescence Polarization | 0.73 |
| Bcl-XL | Isothermal Titration Calorimetry | 0.11 (Kd) |
Derivative 8r originated from systematic modifications of the natural product Gossypol (1), a BH3 mimetic with dose-limiting toxicity due to its reactive aldehyde groups. Apogossypol (2) eliminated these aldehydes, improving pharmacokinetic stability while retaining Bcl-2 inhibition [1] [5]. However, Apogossypol’s 5,5′-diisopropyl groups exhibited suboptimal occupancy of the P1/P2 hydrophobic pockets in Bcl-XL [1]. Ketone-substituted derivatives (e.g., BI79D10) improved potency but introduced gastrointestinal toxicity via reactive ketones [1]. Derivative 8r replaced these with amide-linked alkyl chains—specifically 2-phenylpropyl groups—balancing binding affinity with metabolic stability [1] [8]. Stereochemical refinement further enhanced efficacy; the optically pure diastereomer BI-97C1 (from chiral resolution of 8r) exhibited superior activity (IC₅₀ = 0.20–0.62 μM across Bcl-2 family proteins) [3].
Table 2: Evolution of Gossypol Derivatives
| Compound | Structural Features | Bcl-XL IC₅₀ (μM) | Key Advantages |
|---|---|---|---|
| Gossypol (1) | Dialdehydes, racemic | ~5.0 | Natural BH3 mimetic |
| Apogossypol (2) | Aldehyde-free, diisopropyl | ~3.7 | Reduced toxicity vs. Gossypol |
| BI79D10 (3) | 5,5′-Diketone | 0.19 | Improved potency |
| 8r | 5,5′-Bis(2-phenylpropyl)amide | 0.76 | Pan-Bcl-2 inhibition, metabolic stability |
| BI-97C1 (11) | Optically pure (R,−,R) isomer of 8r | 0.31 | Enhanced cellular activity |
The synthesis of 8r proceeded through a multi-step route starting from Gossypol (1):
Figure 1: Synthetic Route to Compound 8r
Gossypol → Apogossypol → Tetramethyl ether **4** → Dialdehyde **5** → Diacid **6** → Diamide **7** → **8r**Nuclear magnetic resonance (NMR) spectroscopy was instrumental in validating the binding of 8r to Bcl-2 family proteins. One-dimensional 1H-NMR assays monitored chemical shift perturbations in the methyl group region (−0.38–0.42 ppm) of Bcl-XL upon addition of 8r, confirming displacement of native BH3 peptides [1] [3]. Compound 8r induced pronounced shifts in residues within the hydrophobic groove (e.g., Ile134, Val138), consistent with computational docking poses [1] [4]. Two-dimensional 15N-1H TROSY spectra further mapped binding interactions: 8r perturbed residues in the BH3-binding site (Phe97, Arg100, Tyr101) but not distal regions, confirming target-specific engagement [3]. These assays provided real-time validation of structure-based design, enabling iterative optimization of 5,5′ substituents for maximal affinity [1] [4].
Table 3: NMR and Biophysical Binding Data for 8r
| Technique | Key Findings | Impact on Design |
|---|---|---|
| 1D 1H-NMR | Shifted methyl peaks in Bcl-XL hydrophobic core; IC₅₀ = 0.76 μM | Verified occupancy of P1/P2 pockets |
| 2D 15N-1H TROSY | Perturbations localized to BH3-binding site residues | Confirmed binding mode predicted by docking |
| Isothermal Titration Calorimetry | Kd = 0.11 μM for Bcl-XL; 15-fold tighter than Apogossypol | Quantified enhanced affinity of 5,5′-substitutions |
| Fluorescence Polarization | Pan-Bcl-2 inhibition (IC₅₀ = 0.28–0.76 μM) | Established breadth of protein family inhibition |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: